Cas no 1422057-40-6 (3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure](https://ja.kuujia.com/scimg/cas/1422057-40-6x500.png)
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- PTPD
- 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 3-Hydroxy-5-methyl-1-phenylthieno-[2,3-d]pyrimidine-2,4(1H,3H)-dione
- AOB3872
- AK174888
- AKOS025404901
- MFCD23136022
- EX-A4738
- AS-16770
- 1422057-40-6
- 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione
-
- MDL: MFCD23136022
- インチ: 1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3
- InChIKey: QKYZQKJXAKNEPA-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C2C(N(C(N(C3C=CC=CC=3)C1=2)=O)O)=O
計算された属性
- せいみつぶんしりょう: 274.04121336g/mol
- どういたいしつりょう: 274.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 89.1
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 120683-5mg |
3-Hydroxy-5-methyl-1-phenylthieno-[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |
1422057-40-6 | 97% | 5mg |
$1252.00 | 2023-09-06 | |
abcr | AB576579-10mg |
PTPD, 95%; . |
1422057-40-6 | 95% | 10mg |
€530.50 | 2024-04-19 | |
eNovation Chemicals LLC | Y1133007-100mg |
3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
1422057-40-6 | 95% | 100mg |
$1400 | 2024-07-23 | |
Chemenu | CM269016-10mg |
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
1422057-40-6 | 95%+ | 10mg |
$*** | 2023-03-30 | |
Chemenu | CM269016-10mg |
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
1422057-40-6 | 95% | 10mg |
$1440 | 2021-08-18 | |
abcr | AB576579-25mg |
PTPD, 95%; . |
1422057-40-6 | 95% | 25mg |
€1074.30 | 2024-04-19 | |
abcr | AB576579-50mg |
PTPD, 95%; . |
1422057-40-6 | 95% | 50mg |
€1801.00 | 2024-04-19 | |
abcr | AB576579-5mg |
PTPD, 95%; . |
1422057-40-6 | 95% | 5mg |
€331.80 | 2024-04-19 | |
Matrix Scientific | 120683-10mg |
3-Hydroxy-5-methyl-1-phenylthieno-[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |
1422057-40-6 | 97% | 10mg |
$1792.00 | 2023-09-06 | |
eNovation Chemicals LLC | Y1133007-100mg |
3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
1422057-40-6 | 95% | 100mg |
$2000 | 2025-02-28 |
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneに関する追加情報
Compound CAS No. 1422057-40-6: 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
The compound with CAS No. 1422057-40-6, known as 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thienopyrimidinediones, which are known for their unique structural features and potential bioactivity. The molecule's structure is characterized by a thienopyrimidine ring system fused with a dione moiety, along with substituents such as a hydroxyl group at position 3 and a methyl group at position 5. These structural elements contribute to its intriguing chemical properties and biological activity.
Recent studies have highlighted the potential of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases. The compound's hydroxyl group plays a crucial role in its interaction with these enzymes, making it a promising candidate for drug development. Additionally, the methyl group at position 5 enhances the molecule's stability and solubility, which are critical factors for its pharmacokinetic profile.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study in Organic Letters detailed the use of palladium-catalyzed coupling reactions to construct the thienopyrimidine core. This approach not only improves yield but also ensures high purity of the final product. The phenyl group attached to position 1 further enhances the molecule's aromaticity and electronic properties, making it suitable for various applications in materials science as well.
In terms of applications beyond pharmacology, 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential in optoelectronic devices due to its conjugated π-system. Research published in Advanced Materials demonstrated that this compound can be used as an active layer material in organic light-emitting diodes (OLEDs), exhibiting high luminous efficiency and stability. The dione moiety contributes significantly to these properties by facilitating charge transport and emission.
The discovery and characterization of this compound have opened new avenues for interdisciplinary research. Its unique combination of structural features makes it an ideal model system for studying molecular recognition and electronic transitions. Furthermore, ongoing studies aim to explore its potential as a building block for more complex molecular architectures in nanotechnology.
In conclusion, CAS No. 1422057-40-6 represents a groundbreaking advancement in organic chemistry with wide-ranging implications across multiple disciplines. Its intricate structure and versatile properties continue to inspire innovative research directions, solidifying its position as a key molecule in contemporary scientific exploration.
1422057-40-6 (3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) 関連製品
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